

Physical and chemical characteristics of C11 3hydroxy fatty acid methyl ester

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Compound of Interest

Compound Name: Methyl 3-hydroxyundecanoate

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An In-depth Technical Guide to Methyl 3hydroxyundecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate, a C11 3-hydroxy fatty acid methyl ester, is a molecule of growing interest due to the established roles of its structural class in various biological signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **methyl 3-hydroxyundecanoate**, detailed experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic properties. Furthermore, this document explores the potential biological significance of this compound, particularly in the context of bacterial communication and host-pathogen interactions.

Physical and Chemical Characteristics

Methyl 3-hydroxyundecanoate is a monofunctional fatty acid methyl ester. While some of its physical properties are not extensively documented, its fundamental chemical characteristics are well-established.



Property	Value	Reference(s)
Chemical Name	Methyl 3-hydroxyundecanoate	
Synonyms	3-Hydroxyundecanoic acid methyl ester	[1]
CAS Number	129758-71-0	[1]
Molecular Formula	C12H24O3	[1]
Molecular Weight	216.32 g/mol	[1]
Appearance	Liquid (presumed)	_
Solubility	Soluble in chloroform, ethanol, methanol	
Melting Point	Data not available	
Boiling Point	Data not available	_
Density	Data not available	

Experimental Protocols Synthesis of Methyl 3-hydroxyundecanoate via Reformatsky Reaction

The Reformatsky reaction is a reliable method for the synthesis of β -hydroxy esters from α -halo esters and carbonyl compounds.[2][3][4][5] The following protocol describes the synthesis of **methyl 3-hydroxyundecanoate** from nonanal and methyl bromoacetate.

Materials:

- Nonanal
- Methyl bromoacetate
- · Zinc dust, activated
- Anhydrous tetrahydrofuran (THF)



- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Hydrochloric acid (1 M)

Procedure:

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
- Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust and anhydrous THF to the flask.
- Initiation: Add a small crystal of iodine to initiate the reaction. A mixture of nonanal and methyl bromoacetate dissolved in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc in THF.
- Reaction: The reaction mixture is gently heated to initiate the reaction, which is typically
 indicated by a color change and the disappearance of the iodine color. The addition of the
 aldehyde/ester mixture is continued at a rate that maintains a gentle reflux. After the addition
 is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete
 reaction.
- Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Washing: Wash the combined organic layers with saturated aqueous NH₄Cl solution, water, and brine.



• Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **methyl 3-hydroxyundecanoate**.



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Synthesis Workflow of Methyl 3-hydroxyundecanoate.

Purification by Column Chromatography

The crude product can be purified by column chromatography on silica gel.[6][7]

Materials:

- Crude methyl 3-hydroxyundecanoate
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Glass column
- Collection tubes

Procedure:



- Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column to create a packed bed.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
- Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
- Product Isolation: Combine the fractions containing the pure product (as determined by TLC)
 and remove the solvent under reduced pressure to yield purified methyl 3hydroxyundecanoate.

Analytical and Spectroscopic Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **methyl 3-hydroxyundecanoate** is expected to show characteristic signals for the different protons in the molecule.[8][9][10][11][12]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.99	m	1H	-CH(OH)-
3.70	S	3H	-OCH₃
2.40 - 2.51	dd	2H	-CH ₂ -C=O
~1.29	m	14H	-(CH ₂) ₇ -
0.88	t	3H	-CH₃ (terminal)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.[8][13][14][15][16]



Chemical Shift (δ, ppm)	Assignment
~173.6	C=O (ester)
~68.1	-CH(OH)-
~51.8	-OCH₃
~41.2	-CH ₂ -C=O
~36.6 - 22.7	-(CH ₂) ₇ -
~14.1	-CH₃ (terminal)

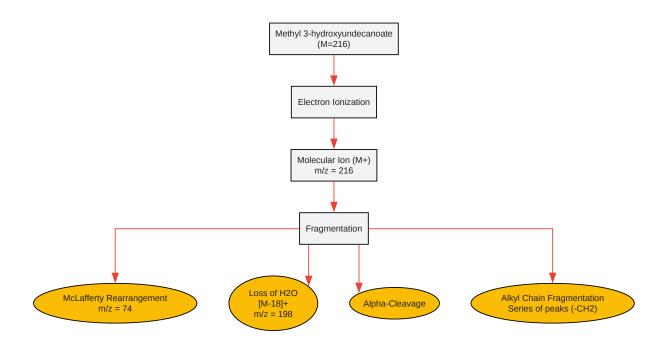
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for the analysis of fatty acid methyl esters. The fragmentation pattern provides valuable structural information.[17][18][19] [20]

Expected Fragmentation Pattern:

- Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 216) may be observed, although it can be weak or absent in some cases.
- McLafferty Rearrangement: A characteristic peak at m/z = 74 is expected, resulting from the rearrangement and cleavage of the ester group.
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group can lead to characteristic fragments.
- Loss of Water: A peak at M-18 (m/z = 198) due to the loss of a water molecule from the hydroxyl group is likely.
- Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the alkyl chain.





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Mass Spectrometry Fragmentation of Methyl 3-hydroxyundecanoate.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[21][22][23][24][25]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydroxyl group)
2950 - 2850	Strong	C-H stretch (alkyl chain)
1750 - 1735	Strong	C=O stretch (ester carbonyl)
1300 - 1000	Strong	C-O stretch (ester)



Biological Significance and Signaling Pathways

While specific studies on **methyl 3-hydroxyundecanoate** are limited, the broader class of medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) has been identified as important signaling molecules, particularly in the context of bacterial communication and plant immunity.

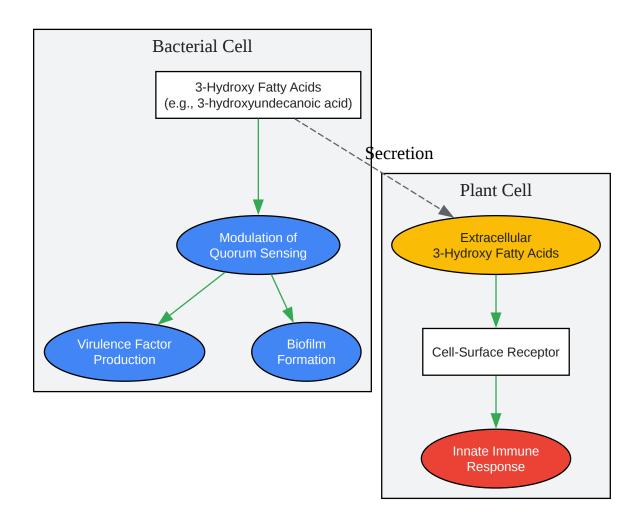
Bacterial Quorum Sensing

In Gram-negative bacteria like Pseudomonas aeruginosa, 3-hydroxy fatty acids are precursors in the biosynthesis of rhamnolipids and are also components of the lipid A moiety of lipopolysaccharide (LPS).[26][27] Furthermore, certain fatty acids and their derivatives can modulate quorum sensing (QS), a cell-density dependent communication system that regulates virulence factor production and biofilm formation.[28][29] While not a direct QS signal itself, the presence and concentration of 3-hydroxy fatty acids can influence the complex regulatory networks governing bacterial behavior.

Plant Immunity

Recent research has shown that medium-chain 3-hydroxy fatty acids, including 3-hydroxydecanoic acid (C10), can act as microbe-associated molecular patterns (MAMPs) that trigger innate immune responses in plants like Arabidopsis thaliana.[30][31][32] This recognition is mediated by specific plant cell-surface receptors. Given the structural similarity, it is plausible that 3-hydroxyundecanoic acid could also play a role in plant-microbe interactions, potentially eliciting defense responses.





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Potential Signaling Roles of 3-Hydroxy Fatty Acids.

Conclusion

Methyl 3-hydroxyundecanoate is a fatty acid derivative with well-defined chemical and spectroscopic properties. The experimental protocols provided in this guide offer a framework for its synthesis and purification, enabling further research into its characteristics and potential applications. The emerging roles of medium-chain 3-hydroxy fatty acids in biological signaling highlight the importance of studying individual members of this class, such as **methyl 3-hydroxyundecanoate**, to elucidate their specific functions in complex biological systems. This knowledge can be valuable for the development of novel therapeutic strategies targeting bacterial infections or for applications in agriculture to enhance plant defense mechanisms.



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